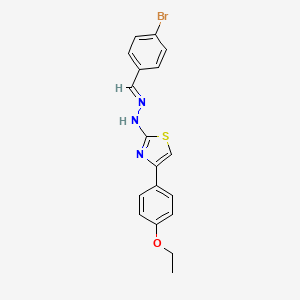
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is a complex organic compound that combines the structural features of 4-bromobenzaldehyde, ethoxyphenyl, and thiazolyl hydrazone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone typically involves a multi-step process:
Formation of 4-Bromobenzaldehyde: This can be achieved by the bromination of benzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine: This intermediate can be synthesized by reacting 4-ethoxyphenyl isothiocyanate with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 4-bromobenzaldehyde with 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine in the presence of an acid catalyst to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed Suzuki coupling using boronic acids.
Major Products
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Bromobenzylamine.
Substitution: Various substituted benzaldehydes depending on the boronic acid used.
科学的研究の応用
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.
類似化合物との比較
Similar Compounds
4-Formylphenylboronic acid: Another compound with a formyl group and similar reactivity.
4-Bromobenzaldehyde: Shares the bromobenzaldehyde moiety but lacks the thiazolyl hydrazone structure.
Uniqueness
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H16BrN3OS |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-ethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16BrN3OS/c1-2-23-16-9-5-14(6-10-16)17-12-24-18(21-17)22-20-11-13-3-7-15(19)8-4-13/h3-12H,2H2,1H3,(H,21,22)/b20-11+ |
InChIキー |
KCQSRWZTGCWXQY-RGVLZGJSSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Br |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11993763.png)
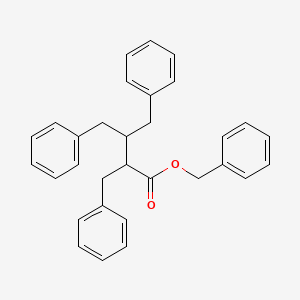
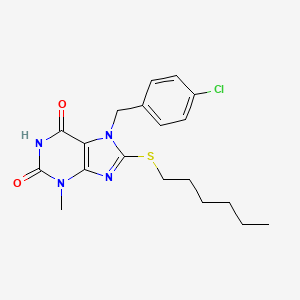
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993789.png)
![Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11993797.png)
![3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)
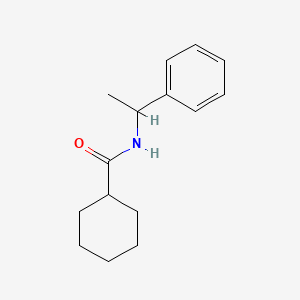
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993804.png)
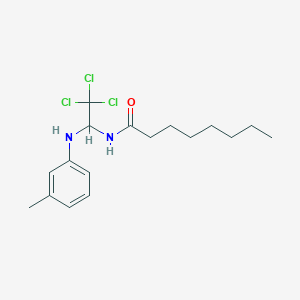



![2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11993836.png)
![2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)
